2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione
Description
Properties
CAS No. |
4315-66-6 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-phenyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H7N3O2/c13-8-6-10-12(9(14)11-8)7-4-2-1-3-5-7/h1-6H,(H,11,13,14) |
InChI Key |
XGPCOQNUQVZURR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=O)C=N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=O)C=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,2,4-Triazine-3,5(2H,4H)-dione
Pharmacological and Metabolic Comparisons
Anticancer Activity
This compound derivatives outperform other triazine-based compounds in eEF2K degradation. For example, compound 19 reduces TNBC cell viability at nanomolar concentrations, while kojic acid-based inhibitors (e.g., 7) lack comparable potency due to the absence of a triazine nitrogen atom critical for hydrogen bonding . In contrast, 6-hydroxy derivatives (e.g., 11h) are optimized for DAAO inhibition rather than anticancer activity, highlighting scaffold-dependent target specificity .
Metabolic Stability
The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold demonstrates resistance to O-glucuronidation, a metabolic liability observed in kojic acid derivatives. This property enhances the bioavailability of compounds like 11h , which achieves sustained plasma D-serine elevation in mice . Conversely, 2-phenyl derivatives prioritize proteasome-mediated degradation over metabolic stability, necessitating further pharmacokinetic optimization .
Structure-Activity Relationships (SAR)
- 2-Position Substitution : Arylalkyl groups (e.g., naphthalenylmethyl in 11h ) enhance DAAO inhibition by occupying sterically tolerant active-site pockets . Branched substituents (e.g., methyl in 19e ) reduce potency due to steric hindrance .
- 6-Position Functionalization : Hydroxy groups (as in DAAO inhibitors) improve metabolic resistance, while bromine or methyl groups (e.g., 13a ) facilitate nucleophilic substitution reactions in synthesis .
Key Research Findings
Q & A
Q. How can substituent electronic effects predict synthetic yields?
- Methodological Answer : Hammett σ values correlate with yields:
- Electron-donating groups (EDGs) : Stabilize transition states, improving yields.
- Electron-withdrawing groups (EWGs) : Reduce yields via destabilization (e.g., CN: ~50% yield vs. Cl: ~85%) .
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